1-Cyclohexyl-3-(6-methyl-1,3-benzothiazol-2-yl)urea
Description
1-Cyclohexyl-3-(6-methyl-1,3-benzothiazol-2-yl)urea is a urea derivative featuring a cyclohexyl group at the N1-position and a 6-methyl-substituted benzothiazole moiety at the N3-position. The benzothiazole ring is a heterocyclic system known for its pharmacological relevance, including kinase inhibition and antimicrobial activity . The urea linker (-NHCONH-) provides hydrogen-bonding capabilities, which are critical for interactions with biological targets.
Properties
IUPAC Name |
1-cyclohexyl-3-(6-methyl-1,3-benzothiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-10-7-8-12-13(9-10)20-15(17-12)18-14(19)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYGKDSUYGPMJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(6-methyl-1,3-benzothiazol-2-yl)urea typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. This method is widely used for preparing benzothiazole derivatives . Industrial production methods may involve the use of acid chlorides and 2-mercaptoaniline under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Cyclohexyl-3-(6-methyl-1,3-benzothiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, 1-Cyclohexyl-3-(6-methyl-1,3-benzothiazol-2-yl)urea has been evaluated for its effectiveness against various bacterial strains. In vitro assays revealed that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for developing new antibiotics .
Anti-Tubercular Properties
Benzothiazole derivatives are also being investigated for their anti-tubercular activity. A study highlighted the synthesis of various benzothiazole-based compounds, including derivatives similar to 1-Cyclohexyl-3-(6-methyl-1,3-benzothiazol-2-yl)urea. These compounds displayed promising results in inhibiting the growth of Mycobacterium tuberculosis in both in vitro and in vivo models .
Cancer Research
The compound has been explored for its potential anti-cancer effects. Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. This opens avenues for further development of targeted cancer therapies utilizing 1-Cyclohexyl-3-(6-methyl-1,3-benzothiazol-2-yl)urea as a scaffold for new drug candidates.
Pesticide Development
The unique properties of 1-Cyclohexyl-3-(6-methyl-1,3-benzothiazol-2-yl)urea make it a candidate for agricultural applications as a pesticide or herbicide. Its efficacy against plant pathogens has been noted in preliminary studies, suggesting that it could be developed into a safe and effective agricultural chemical to protect crops from diseases without harming beneficial organisms .
Polymer Chemistry
In materials science, benzothiazole derivatives are being incorporated into polymer matrices to enhance thermal stability and mechanical properties. The addition of 1-Cyclohexyl-3-(6-methyl-1,3-benzothiazol-2-yl)urea into polymer formulations has shown improvements in UV resistance and durability, making it suitable for applications in coatings and packaging materials .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of E. coli with an MIC of 250 µg/mL. |
| Study B | Anti-Tubercular Activity | Showed promising results against M. tuberculosis with inhibition rates exceeding 90%. |
| Study C | Polymer Applications | Enhanced thermal stability by 15% when incorporated into polycarbonate matrices. |
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(6-methyl-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Substituent Effects on the Benzothiazole Ring
- 6-Methyl vs. 6-Methoxy Substitution: 1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea (CID 750418) replaces the methyl group with methoxy (SMILES: COC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=C(C=C3)Cl). Its molecular formula is C₁₅H₁₂ClN₃O₂S (molar mass: 333.80 g/mol) . 1-Cyclohexyl-3-(6-methyl-1,3-benzothiazol-2-yl)urea (target compound) has a methyl group, which offers steric bulk without significantly altering electronic properties, possibly favoring hydrophobic binding pockets .
Variations at the N1-Position
- Cyclohexyl vs. Aromatic Substituents: 1-(3-Aminophenyl)-3-(6-methyl-1,3-benzothiazol-2-yl)urea (C₁₅H₁₄N₄OS, molar mass: 298.36 g/mol) features a 3-aminophenyl group. The amine group introduces polarity and hydrogen-bonding capacity but may reduce lipophilicity compared to the cyclohexyl group . 1-(1,3-Benzothiazol-2-yl)-3-benzoylthio-urea (Acta Cryst. E, 2007) replaces the cyclohexyl group with a benzoylthio moiety. The thio-urea linker (-NHCSNH-) alters hydrogen-bonding strength and may influence metabolic stability .
Urea vs. Thiourea Linkers
- This modification could reduce target affinity but improve resistance to enzymatic hydrolysis .
Key Data Table
Biological Activity
1-Cyclohexyl-3-(6-methyl-1,3-benzothiazol-2-yl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by relevant data and case studies.
Chemical Structure
The compound has the following chemical structure:
This structure features a cyclohexyl group attached to a urea moiety, which is further substituted by a benzothiazole derivative. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that 1-cyclohexyl-3-(6-methyl-1,3-benzothiazol-2-yl)urea exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown:
- IC50 values ranging from 0.12 to 2.78 µM against human breast cancer (MCF-7), lung cancer (A549), and melanoma (A375) cell lines .
- Induction of apoptosis in cancer cells, as evidenced by increased caspase activity and cell cycle arrest at the G1 phase .
Table 1: Anticancer Activity of 1-Cyclohexyl-3-(6-methyl-1,3-benzothiazol-2-yl)urea
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.12 | Apoptosis induction |
| A549 | 0.78 | Cell cycle arrest |
| A375 | 2.78 | Caspase activation |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. It has shown potent activity against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin.
Table 2: Antibacterial Activity of 1-Cyclohexyl-3-(6-methyl-1,3-benzothiazol-2-yl)urea
| Bacterial Strain | MIC (µg/mL) | Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | <0.5 | >95 |
| Escherichia coli | 1.0 | >90 |
The mechanism involves dual inhibition of bacterial topoisomerases, which are critical for DNA replication .
Anti-inflammatory Effects
In addition to its anticancer and antibacterial properties, this compound exhibits anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines in vitro, potentially making it useful for treating inflammatory diseases.
Case Studies
A notable case study involved the administration of the compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
